RGD Trifluoroacetate
CAS No.: 120103-89-1; 2378808-45-6
Cat. No.: VC5666251
Molecular Formula: C14H23F3N6O8
Molecular Weight: 460.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120103-89-1; 2378808-45-6 |
|---|---|
| Molecular Formula | C14H23F3N6O8 |
| Molecular Weight | 460.367 |
| IUPAC Name | (2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7)/t6-,7-;/m0./s1 |
| Standard InChI Key | FBPDETPEHPAQDC-LEUCUCNGSA-N |
| SMILES | C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical and Structural Characteristics of RGD Trifluoroacetate
Molecular Composition and Stability
RGD Trifluoroacetate (CAS 2378808-45-6) adopts the canonical SMILES structure Arg-Gly-Asp, with the trifluoroacetate counterion enhancing solubility in polar solvents . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃F₃N₆O₈ |
| Molecular Weight | 460.36 g/mol |
| Aqueous Solubility | ≥60 mg/mL (130.33 mM) at 25°C |
| Storage Stability | -20°C for ≤1 month; -80°C for ≤6 months |
The trifluoroacetate salt form ensures extended shelf-life compared to non-salt analogues, though repeated freeze-thaw cycles degrade peptide integrity . Organic solvent compatibility (e.g., DMSO solubility: 14 mg/mL) facilitates stock solution preparation, but residual solvents >0.1% may artifactually inhibit integrin clustering .
Synthesis and Functionalization Strategies
Industrial synthesis involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by trifluoroacetic acid cleavage from resin . Post-synthetic modifications, such as cyclization (e.g., Cyclo(RGDyK) trifluoroacetate), enhance αVβ3 integrin selectivity (IC₅₀: 20 nM) . Maleimide grafting techniques enable covalent attachment to polymers like poly(L-glutamic acid), achieving 10% grafting efficiency in multilayer films for tissue engineering .
Mechanisms of Integrin Binding and Cellular Effects
Integrin Receptor Specificity
The RGD motif binds 24 integrin heterodimers, with affinities varying by receptor conformation:
-
High-Affinity Targets: αVβ3 (Kd ≈ 0.5 nM), α5β1 (Kd ≈ 1.2 nM)
-
Secondary Targets: αIIbβ3 (platelet activation), α8β1 (neurite outgrowth)
Competitive binding assays reveal RGD Trifluoroacetate displaces fibronectin from α5β1 integrins at 50–100 μM, disrupting focal adhesion kinase (FAK) phosphorylation within 15 minutes .
Apoptosis Induction via Non-Adhesive Pathways
Contrary to classical integrin-mediated survival signals, RGD Trifluoroacetate induces caspase-3-dependent apoptosis in suspended cells:
-
Caspase-3 Activation: 200 μM RGD increases pro-caspase-3 autoprocessing by 8-fold within 6 hours .
-
Mitochondrial Pathway: Bcl-2 phosphorylation at Ser70 precedes cytochrome c release, detectable via Western blot at 12 hours .
This integrin-independent effect suggests RGD peptides act as direct death ligands in anoikis-resistant cancers .
Research Applications and Experimental Findings
Tissue Engineering Scaffold Functionalization
Polyelectrolyte multilayer films (PEMFs) incorporating RGD Trifluoroacetate demonstrate stiffness-dependent myogenesis:
| Substrate Property | Myoblast Adhesion (cells/mm²) | Myotube Formation (%) |
|---|---|---|
| Soft PEMF (0.5 kPa) + RGD | 320 ± 45 | 78.2 ± 6.1 |
| Stiff PEMF (50 kPa) + RGD | 510 ± 60 | 12.4 ± 3.8 |
Soft RGD-functionalized substrates promote myogenin expression (4.8-fold vs. control) by inhibiting ROCK-mediated actomyosin contractility .
Angiogenesis Inhibition in Tumor Models
Cyclo(RGDyK) trifluoroacetate suppresses VEGF-induced endothelial tube formation:
| Parameter | Recommendation |
|---|---|
| Stock Concentration | 10 mM in sterile PBS (pH 7.4) |
| Working Concentration | 1–200 μM (cell type-dependent) |
| Temperature Sensitivity | Degrades >37°C (t₁/₂: 8 hours) |
Avoid vortexing; instead, warm solutions to 37°C with gentle inversion for 10 minutes .
Artifact Mitigation Strategies
-
Serum Protein Interference: Pre-coat plates with 0.1% BSA for 1 hour to block non-specific binding
-
Solvent Carryover: Dialyze organic solvent solutions against HBSS using 3.5 kDa MWCO membranes
Emerging Applications and Future Directions
Photodynamic Therapy Enhancers
Conjugating RGD Trifluoroacetate to chlorin e6 nanoparticles improves glioblastoma targeting:
-
Tumor Accumulation: 9.8% ID/g vs. 2.1% ID/g for non-targeted particles
-
PDT Efficacy: 80% tumor volume reduction at 150 J/cm² 660 nm light
Mechanotransduction Biosensors
RGD-functionalized quartz crystal microbalance (QCM) sensors detect real-time integrin clustering:
| Force Application | Frequency Shift (Hz) | Dissociation Constant (Koff) |
|---|---|---|
| 50 pN | -12.3 ± 1.2 | 0.08 s⁻¹ |
| 200 pN | -28.7 ± 2.1 | 0.33 s⁻¹ |
This platform enables high-throughput screening of synthetic integrin ligands .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume